molecular formula C31H44B2O4 B1587604 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester CAS No. 250597-29-6

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

Cat. No.: B1587604
CAS No.: 250597-29-6
M. Wt: 502.3 g/mol
InChI Key: SHZXKQJLRLVYGP-UHFFFAOYSA-N
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Description

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester is a useful research compound. Its molecular formula is C31H44B2O4 and its molecular weight is 502.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characteristics

  • Synthesis of Conjugated Copolymers : This compound is used in the synthesis of conjugated copolymers featuring benzo[f]isoindole-1,3-dione and diketopyrrolopyrrole units, contributing to polymers with specific optical and photovoltaic properties (Li, Qian, & Wang, 2013).

  • Dual Dopable Polymer Systems : The compound is integral in synthesizing poly(2-alkylbenzimidazole-alt-9,9-dihexylfluorene)s, which are dual dopable polymer systems, demonstrating the ability to alter the electronic properties through chemical treatment (Harris, Mallet, Mueller, Fischer, & Carter, 2014).

  • Fluorescent Conjugated Polymers for Bisphenol Detection : Utilized in creating fluorescent conjugated polymers for detecting common bisphenols, highlighting its application in environmental monitoring and safety (Jones, Vallee, & Levine, 2018).

Advanced Materials and Nanotechnology

Properties

IUPAC Name

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44B2O4/c1-3-5-7-9-17-31(18-10-8-6-4-2)29-23-25(32-34-19-11-20-35-32)13-15-27(29)28-16-14-26(24-30(28)31)33-36-21-12-22-37-33/h13-16,23-24H,3-12,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZXKQJLRLVYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OCCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393958
Record name 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250597-29-6
Record name 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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